molecular formula C14H23NO3 B1408177 tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate CAS No. 1260675-70-4

tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B1408177
CAS No.: 1260675-70-4
M. Wt: 253.34 g/mol
InChI Key: NWNFYESXEUOWQT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group, a cyclopropylmethyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where a cyclopropylmethyl halide reacts with the piperidine ring.

    Formation of the Ketone Group: The ketone group can be introduced via oxidation of the corresponding alcohol or through a Friedel-Crafts acylation reaction.

    Addition of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to ensure precise control over reaction conditions and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the cyclopropylmethyl group.

    Cyclopropylmethyl 4-oxopiperidine-1-carboxylate: Lacks the tert-butyl ester group.

    tert-Butyl 3-(methyl)-4-oxopiperidine-1-carboxylate: Lacks the cyclopropyl group.

Uniqueness

tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of both the cyclopropylmethyl group and the tert-butyl ester group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-12(16)11(9-15)8-10-4-5-10/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNFYESXEUOWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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